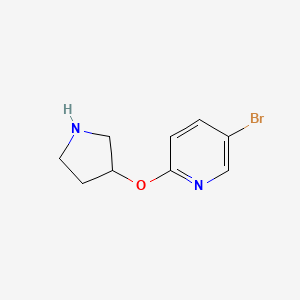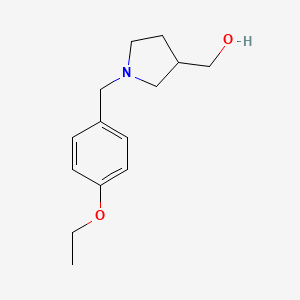
(3-Aminoazetidin-1-yl)(4-propylphenyl)methanone
Vue d'ensemble
Description
3-Aminoazetidin-1-yl)(4-propylphenyl)methanone, also known as 3-AAPM, is an organic compound with a variety of applications in scientific research. It is a synthetic compound composed of an aminoazetidine ring and a propylphenyl group. It has been used in the synthesis of peptides and other molecules, as well as in the study of enzyme inhibition and enzyme-substrate interactions. This compound has also been used to study the mechanism of action of several drugs, as well as in the investigation of drug metabolism and drug-drug interactions.
Applications De Recherche Scientifique
1. Potential Use in Histamine H3 Receptor Agonists Compounds similar to “(3-Aminoazetidin-1-yl)(4-propylphenyl)methanone” have been used as high-affinity non-imidazole histamine H3 receptor agonists . These compounds have shown in vivo central nervous system activity . This suggests that “(3-Aminoazetidin-1-yl)(4-propylphenyl)methanone” could potentially be used in the development of drugs targeting the histamine H3 receptor, which could have implications for the treatment of various neurological and psychiatric disorders.
Potential Use in Anti-Inflammatory Medications
Histamine receptors, such as the H4 receptor, are known to be involved in immune cell chemotaxis . This suggests that compounds like “(3-Aminoazetidin-1-yl)(4-propylphenyl)methanone” could potentially be used in the design and synthesis of new compounds for treating chronic inflammatory diseases .
Potential Use in Antimicrobial Medications
Some compounds with similar structures to “(3-Aminoazetidin-1-yl)(4-propylphenyl)methanone” have been synthesized and tested for their antimicrobial activity . This suggests that “(3-Aminoazetidin-1-yl)(4-propylphenyl)methanone” could potentially be used in the development of new antimicrobial medications .
4. Potential Use in the Synthesis of Bioactive Compounds Compounds with similar structures to “(3-Aminoazetidin-1-yl)(4-propylphenyl)methanone” have been used in the synthesis of potential bioactive compounds . This suggests that “(3-Aminoazetidin-1-yl)(4-propylphenyl)methanone” could potentially be used in the synthesis of new bioactive compounds for various applications .
Propriétés
IUPAC Name |
(3-aminoazetidin-1-yl)-(4-propylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-2-3-10-4-6-11(7-5-10)13(16)15-8-12(14)9-15/h4-7,12H,2-3,8-9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNHQPYKTDQGOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)N2CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1488769.png)
![2-chloro-N-[3-(diethylamino)propyl]pyrimidin-4-amine](/img/structure/B1488773.png)
![[1-(5-Chlorothiophene-2-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1488774.png)
![{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1488775.png)

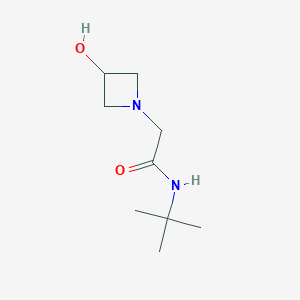
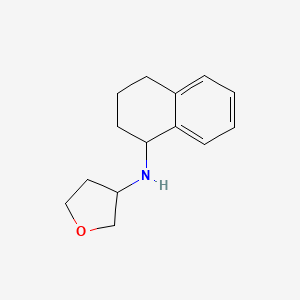
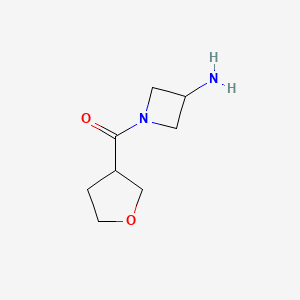
![N-[(oxan-4-yl)methyl]oxolan-3-amine](/img/structure/B1488785.png)
![[1-(2,4-Dimethylbenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1488786.png)
![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B1488789.png)
![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B1488790.png)
